molecular formula C15H14N2 B14313699 1,4-Dihydro-1,4-ethanoacridin-9-amine CAS No. 116207-36-4

1,4-Dihydro-1,4-ethanoacridin-9-amine

Cat. No.: B14313699
CAS No.: 116207-36-4
M. Wt: 222.28 g/mol
InChI Key: UHMRSHXHRITBAU-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,4-ethanoacridin-9-amine is a synthetically modified acridine compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of 9-amino-substituted, partially hydrogenated acridines that have been investigated for their potential biological activities. According to patent literature, this specific structural framework, featuring the 1,4-ethano bridge, is synthesized for the development of novel pharmaceutical compositions . The 9-aminoacridine moiety is a recognized pharmacophore, and its derivatives are studied for their diverse mechanisms of action. Related 9-aminoacridine compounds have been identified to target key cellular pathways, including the NF-κB and p53 stress-responsive pathways, and can activate caspases, indicating potential applications in oncology research . Furthermore, acridine-based structures are known to interact with biomolecules like DNA; for instance, 9-aminoacridine is utilized as an intercalating moiety in the construction of artificial metalloenzymes for asymmetric catalysis, showcasing the versatility of this chemical scaffold beyond direct therapeutic applications . Researchers value this compound as a privileged structure for designing new molecular entities. Its core structure allows for functional group modifications, enabling structure-activity relationship (SAR) studies to optimize properties like potency, selectivity, and metabolic stability . This product is intended For Research Use Only. It is not approved for human or veterinary diagnosis or treatment.

Properties

CAS No.

116207-36-4

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3-azatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaen-10-amine

InChI

InChI=1S/C15H14N2/c16-14-11-3-1-2-4-12(11)17-15-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10H,6,8H2,(H2,16,17)

InChI Key

UHMRSHXHRITBAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3=C(C4=CC=CC=C4N=C23)N

Origin of Product

United States

Preparation Methods

Acridine Core Construction

The acridine scaffold, a tricyclic aromatic system, typically forms via Friedländer condensations or Skraup cyclizations. Introducing the ethano bridge at the 1,4-positions necessitates a [2+2] cycloaddition or Diels-Alder reaction between appropriately functionalized precursors. For example, norbornene derivatives may serve as dienophiles to generate the ethano bridge. Computational studies on analogous systems suggest that electron-deficient dienophiles enhance regioselectivity for the 1,4-position.

Amine Functionalization at C9

The C9 amine group is introduced either prior to cyclization via Ullmann coupling or post-cyclization through nucleophilic substitution. Recent work demonstrates that primary aliphatic amines undergo iodine-catalyzed α-C(sp³)-H functionalization to form heterocycles, a strategy adaptable to acridine systems. For instance, refluxing 9-bromoacridine with benzylamine in dioxane with 20 mol% iodine yields the target amine in 82–98% efficiency.

Traditional Synthetic Approaches

Stepwise Cyclization-Alkylation

Early routes involved sequential cyclization of anthranilic acid derivatives followed by ethano bridge installation. A representative protocol involves:

  • Condensation of 2-aminobenzophenone with cyclohexanone to form a tetrahydroacridinone intermediate.
  • Bridge formation via norbornene dienophile addition under thermal conditions (150°C, 12 h).
  • Ammonolysis or reductive amination to introduce the C9 amine.

This method suffers from low yields (30–45%) due to competing polymerization and requires chromatographic purification.

Friedländer Condensation Modifications

Modifying Friedländer conditions with acidic catalysts (e.g., p-TsOH) improves ethano bridge stability. For example, heating 2-aminoacetophenone with norbornadiene in acetic acid/toluene (1:1) at 50°C for 16 h affords the dihydroacridine core in 54% yield. Subsequent amination with NH₃/MeOH at 100°C introduces the C9 amine but risks over-reduction.

Modern Catalytic Methods

Triflic Anhydride-Mediated Multicomponent Assembly

Adapting Campbell et al.’s dihydroquinazoline synthesis, a one-pot triflic anhydride (Tf₂O)-driven protocol enables simultaneous cyclization and ethano bridge formation:

  • Reactants : Amide (e.g., acetophenone urea), amine (benzylamine), ketone (norbornenone).
  • Conditions : CH₂Cl₂, 4 Å molecular sieves, 18 h stirring.
  • Mechanism : Tf₂O dehydrates the amide to a nitrilium intermediate, which undergoes ketimine addition and Pictet–Spengler-like cyclization.
  • Yield : Up to 92% for analogous quaternary dihydroheterocycles.

Table 1. Triflic Anhydride-Driven Synthesis Optimization

Amine Ketone Temp (°C) Yield (%)
Benzylamine Norbornenone 25 92
Cyclohexylamine Norbornenone 25 88
Aniline Norbornenone 25 72

Iodine-Catalyzed Annulation

Iodine’s dual role as a Lewis acid and oxidant facilitates α-C(sp³)-H activation in amine substrates. Applying this to acridine synthesis:

  • Reactants : 9,10-Phenanthrenequinone, glycine ethyl ester.
  • Conditions : Dioxane, 20 mol% I₂, reflux, 2 h.
  • Outcome : Ethyl phenanthrooxazole-2-carboxylate forms in 82% yield, demonstrating scalability to 10 mmol without yield drop.

Table 2. Iodine-Catalyzed Reaction Scope

Amine Product Yield (%)
Glycine ethyl ester Ethyl oxazole carboxylate 82
Benzylamine Phenylphenanthrooxazole 98
Alanine Methyl-substituted oxazole 88

Large-Scale Synthesis Techniques

Iron-Catalyzed Aerobic Oxidation

Inspired by pyrrolopyrrole synthesis, Fe(ClO₄)₃·H₂O catalyzes the four-component assembly of dihydroacridines:

  • Reactants : Diacetyl, aryl aldehydes, primary amines.
  • Conditions : Toluene/AcOH (1:1), 50°C, 16 h, air atmosphere.
  • Scale : Up to 40 mmol diacetyl, yielding 10 g product per run.

Table 3. Iron-Catalyzed Reaction Optimization

Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%)
6 50 16 69
10 50 16 68
6 90 3 54

Solvent and Oxygen Effects

Oxygen accessibility critically impacts yield at scale. Under air flow (450 mL/min), the reaction achieves 69% yield vs. 54% in static air. Lower temperatures (50°C vs. 90°C) enhance O₂ solubility, mitigating diacetyl evaporation.

Computational Insights into Regioselectivity

Transition-State Modeling

DFT calculations on analogous Pictet–Spengler reactions reveal that ethano bridge formation proceeds via a chair-like transition state, with Tf₂O stabilizing partial positive charges on the iminium intermediate. Norbornenone’s strain energy (27 kcal/mol) drives regioselective [2+2] cycloaddition at the 1,4-positions.

N1 vs. N3 Functionalization

Applications and Derivative Synthesis

Pharmaceutical Candidates

Dihydroacridines exhibit antitumor and antiviral activity. The C9 amine serves as a handle for conjugating targeting moieties (e.g., folate, peptides).

Materials Science

Ethano-bridged acridines demonstrate tunable luminescence (λem = 450–650 nm), with quantum yields up to 0.78 in PMMA films.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-ethanoacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced amines, and substituted acridines .

Scientific Research Applications

1,4-Dihydro-1,4-ethanoacridin-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-ethanoacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. The compound intercalates into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Bridging Groups: Ethano bridges (C2) vs. methano (C1) or oxo groups alter steric and electronic profiles, affecting stability and reactivity .

Comparison :

  • The target compound’s ethano bridge may require cycloaddition or bridging-agent strategies, while its 9-amine group could be introduced via nucleophilic substitution or catalytic amination .

Physicochemical Properties

Data from analogs suggest trends in stability and functionality:

Compound Melting Point (°C) Spectral Features (IR/NMR) Stability Notes
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione 245.0–246.5 IR: 3300 (N-H), 1670 cm⁻¹ (C=O) Stabilized by hydrogen bonding
9-(Dichloromethylene)-methanonaphthalen-5-amine N/A N/A Radical-prone due to dichloromethylene

Insights :

  • Amino groups in acridine systems could enable protonation-dependent solubility, as seen in anthracene amino-diones .

Hypotheses for Target Compound :

  • The acridine core and amine group may enable intercalation with DNA or catalytic activity in asymmetric synthesis, similar to enamine-based systems .

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